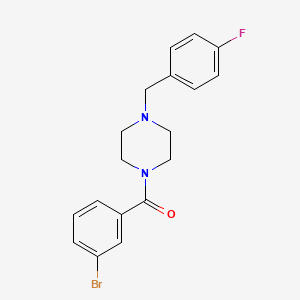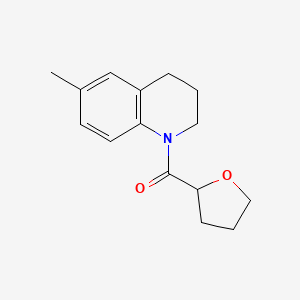![molecular formula C15H14N2O3 B4179754 N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mécanisme D'action
BRL-15572 is a potent and selective inhibitor of the N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, BRL-15572 increases the levels of anandamide, which can activate cannabinoid receptors in the brain and peripheral tissues. This can produce a variety of physiological and behavioral effects, including analgesia, anti-inflammatory effects, anxiolysis, and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a variety of biochemical and physiological effects, including inhibition of N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide activity, increased levels of endocannabinoids, activation of cannabinoid receptors, and modulation of neurotransmitter systems. These effects can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, as well as effects on addiction, obesity, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRL-15572 in lab experiments include its potent and selective inhibition of N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, its ability to increase the levels of endocannabinoids, and its potential therapeutic applications in various diseases. However, the limitations of using BRL-15572 include its potential off-target effects, its limited solubility in water, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of BRL-15572, including:
1. Investigation of its potential therapeutic applications in other diseases, such as epilepsy, neurodegenerative disorders, and cancer.
2. Development of more potent and selective N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential synergy between BRL-15572 and other drugs or therapies.
4. Investigation of the potential side effects and toxicity of BRL-15572 at different doses and in different animal models.
5. Investigation of the potential mechanisms underlying the effects of BRL-15572 on addiction, obesity, and metabolic disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for its research and development.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and peripheral tissues, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. BRL-15572 has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
Propriétés
IUPAC Name |
N-(1-pyridin-4-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-4-6-16-7-5-11)17-15(18)12-2-3-13-14(8-12)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSTFOIPDPNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
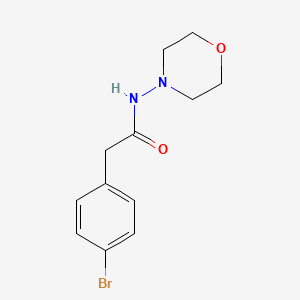
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
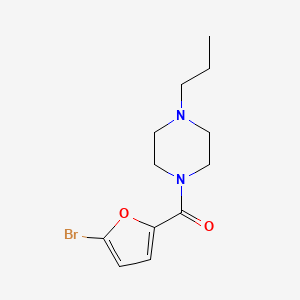
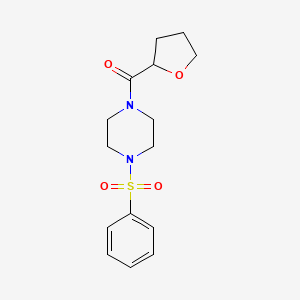
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
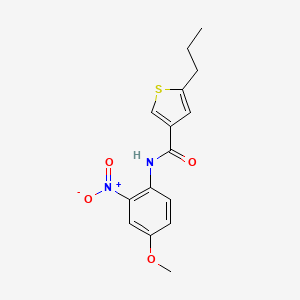
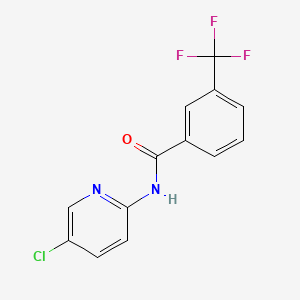
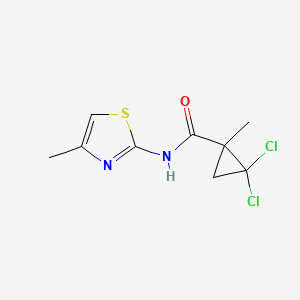
![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
